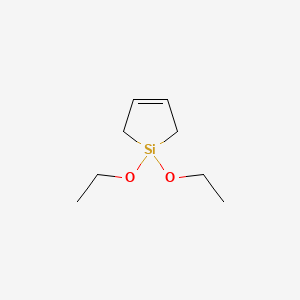

1,1-Diethoxy-1-silacyclo-3-pentene

Overview

Description

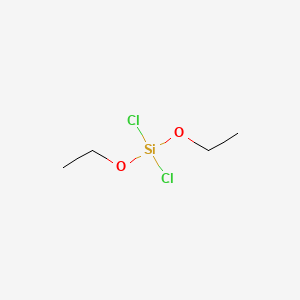

1,1-Diethoxy-1-silacyclo-3-pentene is a chemical compound with the formula C8H16O2Si . It has a molecular weight of 172.2969 . The systematic name for this chemical is 1,1-diethoxy-2,5-dihydro-1H-silole .

Physical And Chemical Properties Analysis

1,1-Diethoxy-1-silacyclo-3-pentene has a density of 0.951, a melting point of less than 0°C, a boiling point of 168°C, and a vapor pressure of 0.789mmHg at 25°C . Its refractive index is 1.4370 .Scientific Research Applications

Reaction and Product Analysis

1,1-Diethoxy-1-silacyclo-3-pentene has been a subject of interest in the study of gas-phase reactions, particularly focusing on the formation of carbonyl products. One study investigated the gas-phase reactions of various 1-alkenes and 1-methylcyclohexene with OH radicals in the presence of NO, identifying and quantifying the carbonyl products formed. Although the study doesn't mention 1,1-Diethoxy-1-silacyclo-3-pentene directly, it provides insight into the reaction mechanisms and product yields in similar organic compounds, which may be relevant for understanding the behavior of 1,1-Diethoxy-1-silacyclo-3-pentene under similar conditions (Atkinson, Tuazon, & Aschmann, 1995).

Chemical Synthesis and Transformation

The compound was synthesized through the bromination by N-bromosuccinimide and reduction by lithium aluminium hydride of corresponding 1-silacyclo-3-pentene, demonstrating a method for chemical synthesis and transformation. The study indicates the significance of the heteroatom (silicon or germanium) and its substituents in determining the yield of the 2-pentene compound, suggesting the compound's potential in organometallic chemistry and the synthesis of complex organic molecules (Manuel, Mazerolles, & Darbon, 1973).

Synthetic Applications in Organic Chemistry

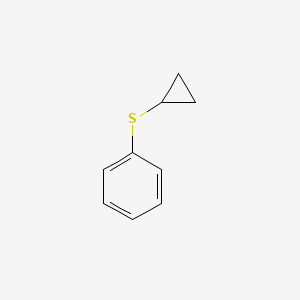

1,1-Diethoxy-1-silacyclo-3-pentene is also relevant in synthetic applications in organic chemistry. Studies have shown its involvement in Mukaiyama reactions, where it's used as a trapping agent for the Nazarov intermediate with silyloxyalkenes. The process involves sequential 4π electrocyclization and capture of the resulting cyclopentenyl cation, leading to the formation of highly substituted cyclopentanones. This indicates the compound's utility in complex organic synthesis and the construction of intricate molecular structures (Wu, McDonald, & West, 2011).

Safety and Hazards

This chemical is flammable and is irritating to eyes, respiratory system, and skin . When handling this chemical, it is advised to wear suitable protective clothing and keep away from sources of ignition . Overexposure to ethanol by skin absorption, inhalation, or ingestion may have a narcotic effect (headache, nausea, drowsiness) .

properties

IUPAC Name |

1,1-diethoxy-2,5-dihydrosilole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2Si/c1-3-9-11(10-4-2)7-5-6-8-11/h5-6H,3-4,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXYGAKMGFQRNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si]1(CC=CC1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90217382 | |

| Record name | 1,1-Diethoxy-1-silacyclo-3-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Diethoxy-2,5-dihydro-1H-silole | |

CAS RN |

67059-49-8 | |

| Record name | 1,1-Diethoxy-1-silacyclo-3-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067059498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diethoxy-1-silacyclo-3-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90217382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(methylamino)acetyl] (2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoate](/img/no-structure.png)